An In-Depth Technical Guide to the Characterization of (5-Bromo-3-methoxypyridin-2-yl)methanol (CAS 1087659-32-2)
An In-Depth Technical Guide to the Characterization of (5-Bromo-3-methoxypyridin-2-yl)methanol (CAS 1087659-32-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the characterization of (5-Bromo-3-methoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-tested insights to support your research and development endeavors.
Introduction: The Significance of a Substituted Pyridine
(5-Bromo-3-methoxypyridin-2-yl)methanol, with its distinct substitution pattern on the pyridine ring, represents a versatile scaffold for the synthesis of complex molecular architectures. The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the methoxy and hydroxymethyl groups provide opportunities for further functionalization and modulation of physicochemical properties. Understanding the precise characterization of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in synthesis and drug development. While experimentally determined data for (5-Bromo-3-methoxypyridin-2-yl)methanol is not extensively published in peer-reviewed literature, a combination of supplier information and predictive modeling provides a solid starting point.
| Property | Value | Source |
| CAS Number | 1087659-32-2 | Multiple Suppliers[][2] |
| Molecular Formula | C₇H₈BrNO₂ | Multiple Suppliers[][2] |
| Molecular Weight | 218.05 g/mol | Multiple Suppliers[][2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Predicted Boiling Point | 289.2 ± 35.0 °C | MySkinRecipes[4] |
| Predicted Density | 1.595 ± 0.06 g/cm³ | MySkinRecipes[4] |
| Storage Conditions | 2-8°C, sealed in a dry environment | Sigma-Aldrich[3] |
Note: The boiling point and density are predicted values and should be used as an estimation pending experimental verification.
The physical form of this compound is noteworthy. While most suppliers list it as a solid, at least one patent describes it as a "thick liquid" following purification. This suggests that its melting point may be close to ambient temperature, or that it may exist as a supercooled liquid or an amorphous solid.
Synthesis and Purification: From Precursor to Pure Compound
A plausible and documented synthetic route to (5-Bromo-3-methoxypyridin-2-yl)methanol involves the reduction of its corresponding aldehyde, 5-bromo-3-methoxypicolinaldehyde.
Experimental Protocol: Reduction of 5-bromo-3-methoxypicolinaldehyde
This protocol is a generalized procedure based on standard organic chemistry practices for the reduction of an aldehyde to an alcohol.
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Dissolution: Dissolve 5-bromo-3-methoxypicolinaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Place the flask in an ice bath to cool the solution to 0-5°C. This is crucial to control the exothermic nature of the reduction reaction.
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Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any unreacted reducing agent.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer should be washed with brine to remove any remaining water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (5-Bromo-3-methoxypyridin-2-yl)methanol.
Spectroscopic Characterization: The Molecular Fingerprint
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of (5-Bromo-3-methoxypyridin-2-yl)methanol. While publicly available spectra are scarce, the following sections outline the expected spectral features based on the compound's structure and data from analogous compounds. Several chemical suppliers, such as BLDpharm and ChemicalBook, indicate the availability of spectral data, which should be consulted for definitive analysis[5][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (bromine, oxygen, nitrogen).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
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A broad O-H stretch from the hydroxyl group.
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C-H stretches from the aromatic ring and the methoxy and methylene groups.
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C=C and C=N stretching vibrations from the pyridine ring.
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A C-O stretch from the methoxy and alcohol groups.
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A C-Br stretch at lower wavenumbers.
Chromatographic Analysis: Purity Assessment
Chromatographic techniques are vital for assessing the purity of (5-Bromo-3-methoxypyridin-2-yl)methanol and for monitoring reaction progress.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with or without a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point, GC-MS could also be a viable technique for purity analysis, providing both retention time and mass spectral data for peak identification.
Safety and Handling
(5-Bromo-3-methoxypyridin-2-yl)methanol is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed[3]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion: A Versatile Building Block in Drug Discovery
(5-Bromo-3-methoxypyridin-2-yl)methanol is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. A thorough characterization, employing a suite of analytical techniques, is essential to ensure its identity and purity, thereby enabling its successful application in complex synthetic pathways. This guide provides a foundational framework for the characterization of this important molecule, empowering researchers to proceed with confidence in their drug discovery endeavors.
References
- 2. (5-Bromo-3-methoxypyridin-2-yl)methanol, 96% 1087659-32-2 India [ottokemi.com]
- 3. (5-Bromo-3-methoxypyridin-2-yl)methanol | 1087659-32-2 [sigmaaldrich.com]
- 4. (5-Bromo-3-methoxypyridin-2-yl)methanol [myskinrecipes.com]
- 5. (5-Bromo-3-methoxypyridin-2-yl)methanol(1087659-32-2)核磁图(13CNMR) [m.chemicalbook.com]
- 6. 1087659-32-2|(5-Bromo-3-methoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
